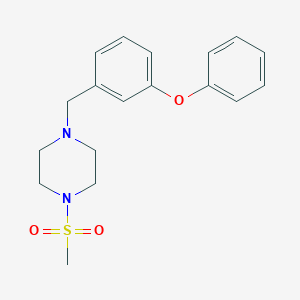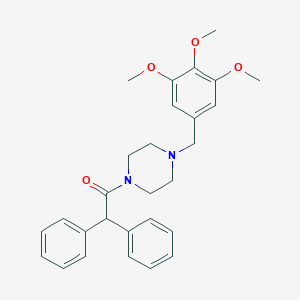
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine, also known as MSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSP belongs to the class of piperazines, which are a group of organic compounds that have a wide range of biological activities. The unique chemical structure of MSP makes it a promising candidate for the development of novel drugs that can target various diseases.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This inhibition can reduce inflammation and pain.
Biochemical and Physiological Effects
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammation and pain. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has also been found to reduce the levels of reactive oxygen species, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its potent biological activity, which can lead to significant results. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is its potential toxicity, which can limit its use in vivo. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has not been extensively studied in clinical trials, making its safety and efficacy in humans unknown.
Future Directions
There are several future directions for the research of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine. One potential direction is the development of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine in vivo to determine its safety and efficacy in humans. Additionally, the identification of the molecular targets of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine can provide insights into its mechanism of action and potential therapeutic applications. Overall, the research on 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has the potential to lead to the development of novel drugs that can target various diseases.
Conclusion
In conclusion, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine is a promising chemical compound that has shown significant potential in scientific research studies. Its unique chemical structure and potent biological activity make it a promising candidate for the development of novel drugs that can target various diseases. The synthesis method of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves a multistep process that can be improved by using different purification techniques. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has shown promising results in the treatment of cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has various biochemical and physiological effects, including apoptosis induction and reduction of inflammation and oxidative stress. Although 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, its potential toxicity and lack of clinical trials data limit its use in vivo. Finally, future directions for the research of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine include the development of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine-based drugs, investigation of its pharmacokinetics and pharmacodynamics, and identification of its molecular targets.
Synthesis Methods
The synthesis of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves a multistep process that starts with the reaction between 3-phenoxybenzyl chloride and piperazine. This reaction produces 1-(3-phenoxybenzyl)piperazine, which is then treated with methylsulfonyl chloride to obtain 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine. The purity and yield of 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine can be improved by using different purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine has been found to have antimicrobial activity against various bacteria and fungi, indicating its potential use as an antibacterial and antifungal agent.
properties
Product Name |
1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-24(21,22)20-12-10-19(11-13-20)15-16-6-5-9-18(14-16)23-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
QKBWLMPYBZOROX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

